4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione

Description

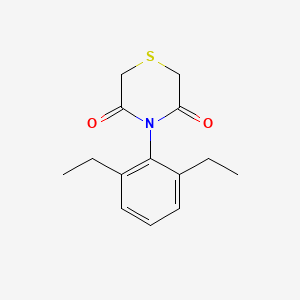

4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione (CAS: 338953-60-9) is a thiomorpholine derivative characterized by a central six-membered ring containing two ketone groups (dione) and a sulfur atom, substituted at the 4-position with a 2,6-diethylphenyl group. Its molecular formula is C₁₄H₁₇NO₂S, with a molar mass of 263.36 g/mol .

Properties

IUPAC Name |

4-(2,6-diethylphenyl)thiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-18-9-13(15)17/h5-7H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWIYTPSBIWZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)CSCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,6-diethylphenylamine with thiomorpholine-3,5-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiomorpholine ring to a more saturated form.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiomorpholine derivatives.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiomorpholine ring and the phenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione

- CAS : 344265-52-7

- Molecular Formula: C₁₁H₉Cl₂NO₂S

- Molar Mass : 290.16 g/mol

- Key Differences: Substituents: The 2,6-diethylphenyl group in the target compound is replaced with a 2,6-dichlorophenyl moiety, and a methyl group is added at the 2-position of the thiomorpholine ring. Impact: Chlorine substituents enhance electronegativity and may improve metabolic stability compared to ethyl groups.

10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives

3,5-Diamino-2,4,6-Trinitropyridine

- Structure: A pyridine ring with nitro and amino substituents .

- Computational studies (DFT) on such compounds demonstrate the importance of substitution geometry in material science applications .

Table 1: Comparative Analysis of Key Compounds

Biological Activity

4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione is a compound that belongs to the class of thiomorpholines, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 338953-60-9

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiomorpholine ring is known to participate in nucleophilic attacks and can form stable complexes with metal ions or other electrophiles. This property may facilitate its role as a potential inhibitor in various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. For instance, studies indicate that this compound shows effectiveness against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Thiomorpholines have been investigated for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of various thiomorpholine derivatives including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 32 | Escherichia coli |

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as a chemotherapeutic agent.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.